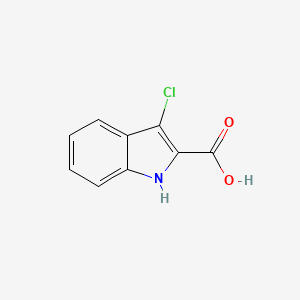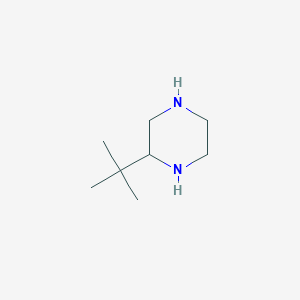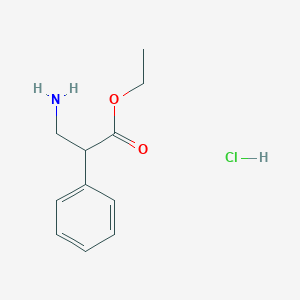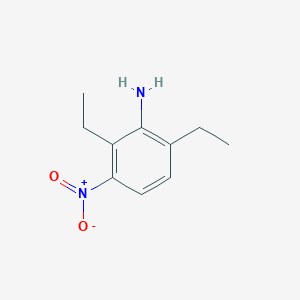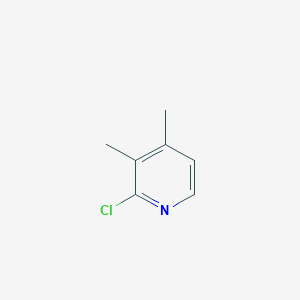
2-氯-3,4-二甲基吡啶
描述
2-Chloro-3,4-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is used as a pharmaceutical intermediate . It can be synthesized using maltol as a starting material .
Synthesis Analysis
The synthesis of 2-Chloro-3,4-dimethylpyridine involves several methodologies. One method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves the condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-dimethylpyridine consists of a pyridine ring with two methyl groups and one chlorine atom attached . The molecular weight is 141.6 g/mol .Chemical Reactions Analysis
2-Chloro-3,4-dimethylpyridine can undergo various chemical reactions. For instance, it can react with hydrazine hydrate, hydroxylamine, and anthranilic acid to afford the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives .Physical And Chemical Properties Analysis
2-Chloro-3,4-dimethylpyridine has a molecular weight of 141.6 g/mol . It has a complex structure with a high degree of selectivity .科学研究应用
Synthesis of Anilinopyrimidines
2-Chloro-3,4-dimethylpyridine: is utilized in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with aniline derivatives under microwave conditions . The resulting compounds have potential bioactivity and are of interest due to their fungicidal and pesticidal properties .
Antiproliferative Agents Against Cancer
Some derivatives of anilinopyrimidines, synthesized using 2-Chloro-3,4-dimethylpyridine , have been evaluated as kinase inhibitors. These compounds exhibit antiproliferative activity against cancer cell lines, making them valuable in cancer research .
Supramolecular Networks for Molecular Recognition
The role of 2-Chloro-3,4-dimethylpyridine derivatives in the generation of supramolecular networks is significant. These networks are crucial for molecular recognition processes, which have implications in various fields including drug design and biomolecular engineering .
Organic Synthesis Intermediate
As an important raw material and intermediate, 2-Chloro-3,4-dimethylpyridine is used in organic synthesis within the agrochemical, pharmaceutical, and dyestuff fields . Its versatility makes it a valuable compound for developing a wide range of chemical products.
Structural and Vibrational Studies
This compound is also used in structural and vibrational studies to determine the most stable structures of related molecules in gas and aqueous solution phases. Such studies can predict the behavior of molecules and are essential in the development of new materials and chemicals .
Accelerated Synthesis Techniques
The use of microwave irradiation in the synthesis of heterocyclic compounds, including those derived from 2-Chloro-3,4-dimethylpyridine , represents a significant advancement. This technique reduces reaction times and by-product formation, enhancing the efficiency of chemical synthesis .
未来方向
The future directions of 2-Chloro-3,4-dimethylpyridine research could involve its use in the synthesis of other chemical compounds. For instance, it can be used as a key intermediate in the syntheses of proton pump inhibitors . It can also be used in the production of 2-methylpyridines via α-methylation .
作用机制
Target of Action
It’s known that this substance is used in the manufacture of other chemicals , suggesting that it may interact with various molecular targets depending on the specific chemical synthesis process.
Mode of Action
It’s used in the preparation of pantoprazole sodium (pps), an antiulcerative drug . This suggests that it may interact with its targets to form new compounds, contributing to the overall therapeutic effect of the final product.
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may be involved in various biochemical reactions, depending on the specific synthesis process .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
It’s known that the substance is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to these adverse reactions.
Action Environment
The action of 2-Chloro-3,4-dimethylpyridine can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, its use in industrial sites suggests that it may interact with other chemicals, which can influence its action, efficacy, and stability .
属性
IUPAC Name |
2-chloro-3,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULJNAYJIWKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500791 | |
| Record name | 2-Chloro-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethylpyridine | |
CAS RN |
72093-11-9 | |
| Record name | 2-Chloro-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




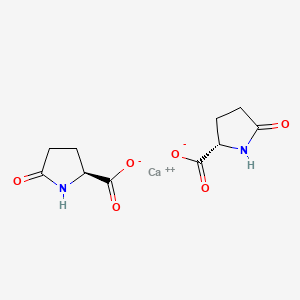


![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)
